molecular formula C17H20N4O3S B6998463 N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide

N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6998463
M. Wt: 360.4 g/mol
InChI Key: ROQBFBURQSAQNU-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a cyanophenyl group, an oxane ring, and a pyrazole sulfonamide moiety

Properties

IUPAC Name

N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-13-16(12-19-21(13)2)25(22,23)20-17(7-9-24-10-8-17)15-5-3-14(11-18)4-6-15/h3-6,12,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQBFBURQSAQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2(CCOCC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol with a cyanophenyl derivative under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a diketone.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its ability to inhibit specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyanophenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-3-sulfonamide
  • N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-carboxamide
  • N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-thiol

Uniqueness

Compared to similar compounds, N-[4-(4-cyanophenyl)oxan-4-yl]-1,5-dimethylpyrazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

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